

Spectroscopic Analysis of (1r,3s)-3Aminocyclopentanol Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	(1r,3s)-3-Aminocyclopentanol hydrochloride	
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This technical guide provides a comprehensive overview of the spectroscopic data for **(1r,3s)-3-Aminocyclopentanol hydrochloride**, a key intermediate in pharmaceutical synthesis. The information presented is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Molecular Structure and Properties

(1r,3s)-3-Aminocyclopentanol hydrochloride is a chiral organic compound with the molecular formula C₅H12CINO. Its structure consists of a five-membered cyclopentane ring substituted with an amino group and a hydroxyl group in a trans configuration. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Molecular Formula: C5H12CINO Molecular Weight: 137.61 g/mol CAS Number: 1279032-31-3

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(1r,3s)-3-Aminocyclopentanol hydrochloride** and its corresponding free base, (1R,3S)-3-amino-1-cyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data of (1R,3S)-3-amino-1-cyclopentanol

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
4.28 - 4.32	m	1H	H-1 (CH-OH)
3.61 - 3.67	m	1H	H-3 (CH-NH ₂)
2.13 - 2.21	m	1H	Cyclopentane-H
2.02 - 2.11	m	1H	Cyclopentane-H
1.70 - 1.86	m	3H	Cyclopentane-H
1.60 - 1.66	m	1H	Cyclopentane-H

Note: The provided data is for the free base in D_2O . The hydrochloride salt in a deuterated solvent like DMSO-d₆ would show characteristic shifts for the ammonium (-NH₃+) and hydroxyl (-OH) protons.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule. The spectrum of **(1r,3s)-3-Aminocyclopentanol hydrochloride** is expected to exhibit characteristic absorption bands for the hydroxyl, ammonium, and aliphatic C-H groups.

Table 2: Characteristic IR Absorption Bands



Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3350 (broad)	О-Н	Stretching
~3000-2800 (broad)	N-H (from -NH3+)	Stretching
~2950	C-H (aliphatic)	Stretching
~1600	N-H	Bending
~1080	C-O	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 3: Mass Spectrometry Data

m/z	Interpretation
102.1	[M+H] ⁺ of the free base (C₅H11NO)
85.1	[M+H - NH ₃] ⁺
84.1	[M+H - H ₂ O] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of (1r,3s)-3-Aminocyclopentanol hydrochloride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are used for data collection.



Data Processing: The raw data is processed using appropriate software. This includes
 Fourier transformation, phase correction, baseline correction, and calibration of the chemical
 shift scale using the residual solvent signal as an internal reference.

IR Spectroscopy

- Sample Preparation: A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet is first recorded and subsequently subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption frequencies corresponding to the various functional groups present in the molecule.

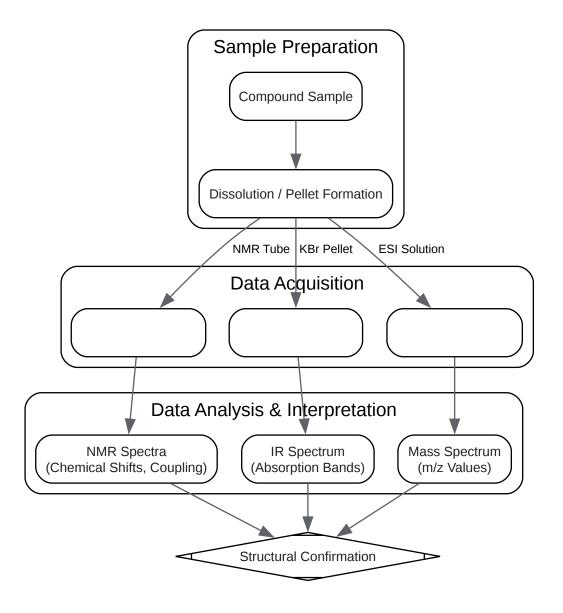
Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Data Acquisition: The sample solution is introduced into the mass spectrometer via an
 electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode
 to observe the protonated molecule [M+H]+.
- Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like (1r,3s)-3-Aminocyclopentanol hydrochloride.





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Caption: Spectroscopic analysis workflow.

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